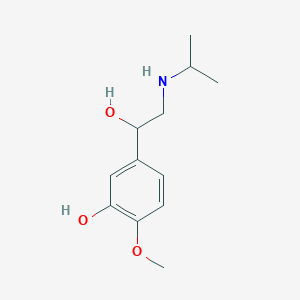
p-O-Methyl-isoproterenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-O-Methyl-isoproterenol: is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist. It is structurally related to isoproterenol, with the addition of a methyl group at the para position of the aromatic ring. This modification enhances its pharmacological properties, making it a valuable compound in both research and clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Methyl-isoproterenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available compound, 3,4-dihydroxybenzaldehyde.
Methylation: The aromatic ring is methylated at the para position using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting p-O-Methyl-3,4-dihydroxybenzaldehyde is then reduced to p-O-Methyl-3,4-dihydroxybenzyl alcohol using a reducing agent like sodium borohydride.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-O-Methyl-isoproterenol can undergo oxidation reactions, typically catalyzed by enzymes such as catechol-O-methyltransferase, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild reducing conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or enzymatic oxidation using catechol-O-methyltransferase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: p-O-Methyl-isoproterenol is used as a model compound in the study of beta-adrenergic receptor agonists. It helps in understanding the structure-activity relationship and the development of new therapeutic agents.
Biology: In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, muscle relaxation, and metabolic regulation.
Medicine: Clinically, this compound is used in the treatment of bradycardia, heart block, and bronchospasm. It is also used in cardiac stress testing to evaluate heart function.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new beta-adrenergic receptor agonists and antagonists.
Mechanism of Action
p-O-Methyl-isoproterenol exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle, increased heart rate, and enhanced cardiac output. The molecular targets include the beta-adrenergic receptors, adenylate cyclase, and downstream signaling pathways involving protein kinase A.
Comparison with Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used in similar clinical settings.
Epinephrine: A naturally occurring catecholamine with both alpha and beta-adrenergic activity.
Norepinephrine: Another naturally occurring catecholamine with primarily alpha-adrenergic activity.
Uniqueness: p-O-Methyl-isoproterenol is unique due to the presence of the methyl group at the para position, which enhances its pharmacological properties. This modification provides a longer duration of action and increased potency compared to isoproterenol. Additionally, it has a more selective action on beta-adrenergic receptors, making it a valuable tool in both research and clinical applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3 |
InChI Key |
OTLFCSFQBDQCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


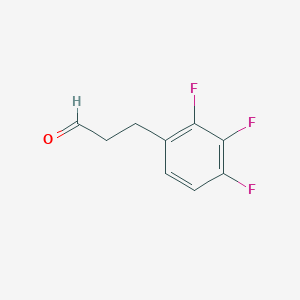

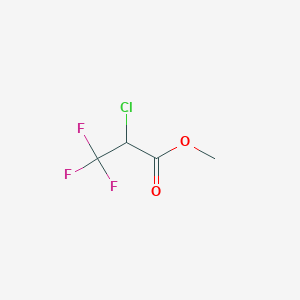


![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
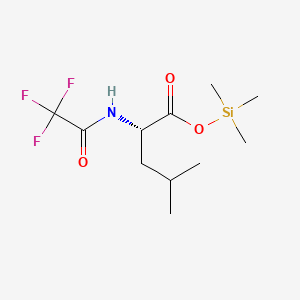
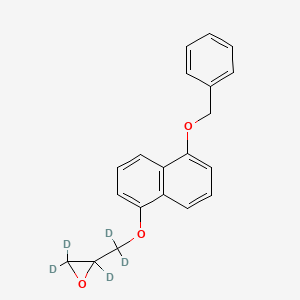
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
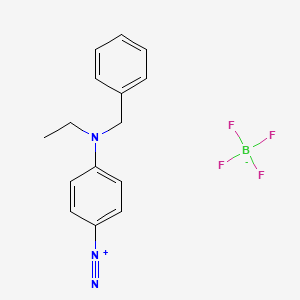
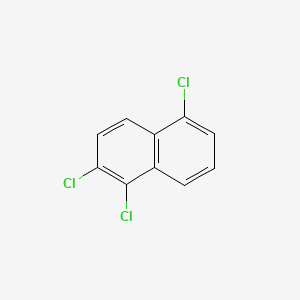
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

